molecular formula C25H25F2NO3 B12410807 Antimalarial agent 11

Antimalarial agent 11

Cat. No.: B12410807
M. Wt: 425.5 g/mol
InChI Key: PILGVBYEWDKGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimalarial agent 11 is a chemical compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to eliminate the infection and prevent its spread.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 11 involves multiple steps, typically starting with the preparation of a quinoline derivative. The process may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as alkylation, acylation, or halogenation.

    Final assembly: The final step involves coupling the functionalized quinoline with other molecular fragments to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antimalarial activity.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its efficacy or reducing its toxicity.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions are various derivatives of this compound, each with unique properties that may be explored for enhanced antimalarial activity or reduced side effects.

Scientific Research Applications

Antimalarial agent 11 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.

    Biology: Investigated for its effects on the life cycle of Plasmodium parasites and its potential to disrupt parasite metabolism.

    Medicine: Explored as a treatment option for malaria, with ongoing research into its efficacy, safety, and resistance mechanisms.

    Industry: Utilized in the development of new antimalarial drugs and combination therapies to combat drug-resistant strains of malaria.

Mechanism of Action

Antimalarial agent 11 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting heme detoxification, this compound causes the accumulation of toxic heme, leading to the death of the parasite. Additionally, the compound may disrupt nucleic acid synthesis and protein synthesis, further inhibiting parasite growth and replication.

Comparison with Similar Compounds

Antimalarial agent 11 can be compared with other antimalarial compounds such as:

    Chloroquine: Similar mechanism of action but with different resistance profiles.

    Artemisinin: Faster-acting but with a different molecular target.

    Mefloquine: Different chemical structure and side effect profile.

Uniqueness

This compound is unique in its specific molecular structure and the combination of its pharmacological properties, making it a valuable addition to the arsenal of antimalarial drugs. Its ability to target multiple pathways in the parasite’s life cycle and its potential for use in combination therapies highlight its importance in the fight against malaria.

Properties

Molecular Formula

C25H25F2NO3

Molecular Weight

425.5 g/mol

IUPAC Name

1'-[2-(3,4-difluorophenyl)-2-hydroxyethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol

InChI

InChI=1S/C25H25F2NO3/c26-20-8-6-17(13-21(20)27)23(30)15-28-11-9-25(10-12-28)14-22(29)19-7-5-16-3-1-2-4-18(16)24(19)31-25/h1-8,13,22-23,29-30H,9-12,14-15H2

InChI Key

PILGVBYEWDKGIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C3=C(O2)C4=CC=CC=C4C=C3)O)CC(C5=CC(=C(C=C5)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.